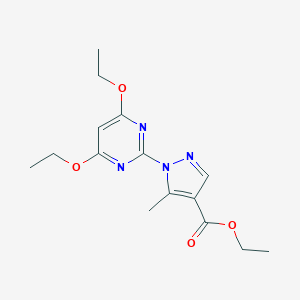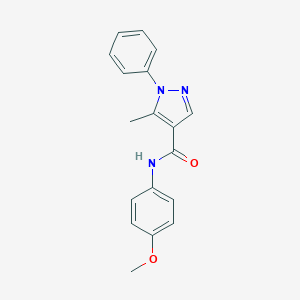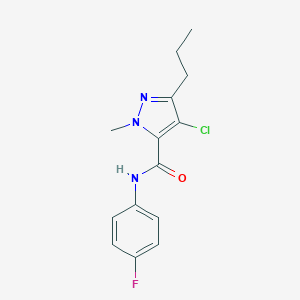
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine-based kinase inhibitor that has been shown to exhibit potent inhibitory activity against several important kinases involved in cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine are primarily related to its inhibitory activity against kinases involved in cancer and inflammatory diseases. This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine in lab experiments include its potent inhibitory activity against several important kinases, its ability to inhibit cancer cell proliferation and survival, and its anti-angiogenic effects. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine. These include:
1. Development of more potent and selective analogs of this compound with improved pharmacokinetic properties.
2. Investigation of the potential use of this compound in combination with other anticancer agents for the treatment of cancer.
3. Investigation of the potential use of this compound in the treatment of inflammatory diseases.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound in the development of new diagnostic tools for cancer and other diseases.
Synthesemethoden
The synthesis of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves a multi-step process that includes the reaction of 3,5-dimethylphenol with 2-bromoacetophenone to form 3,5-dimethylphenyl-2-bromoacetophenone. The next step involves the reaction of 3,5-dimethylphenyl-2-bromoacetophenone with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate. The final step involves the reaction of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate with 2-aminopyrimidine to form 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is primarily focused on its potential use as a kinase inhibitor in drug discovery and development. Several studies have demonstrated the inhibitory activity of this compound against various kinases, including VEGFR-2, c-Met, and FGFR1. These kinases are known to be involved in cancer and inflammatory diseases, and inhibition of their activity has been shown to have therapeutic benefits.
Eigenschaften
Produktname |
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine |
|---|---|
Molekularformel |
C23H22N4O |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-(3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C23H22N4O/c1-15-10-16(2)12-20(11-15)28-22-14-21(27-18(4)13-17(3)26-27)24-23(25-22)19-8-6-5-7-9-19/h5-14H,1-4H3 |
InChI-Schlüssel |
FPARYLOSVJLRIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)